3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine
Description
This compound is a pyridazine derivative featuring a thiophene-thiazole hybrid scaffold and a 3-nitrobenzylsulfanyl substituent. Its structure combines electron-deficient (pyridazine, nitro group) and electron-rich (thiophene) aromatic systems, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S3/c1-12-18(28-19(20-12)16-6-3-9-26-16)15-7-8-17(22-21-15)27-11-13-4-2-5-14(10-13)23(24)25/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQZVOPIPHDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a suitable halogenated precursor.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a 1,4-diketone precursor.
Final Assembly: The final compound is assembled through a series of nucleophilic substitution and condensation reactions, linking the thiazole, thiophene, and pyridazine rings together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) linker and aromatic systems are susceptible to oxidation:
Key Findings :
-
The sulfanyl group oxidizes preferentially over the nitrophenyl group under mild conditions.
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Thiophene ring oxidation is less favored due to steric protection by the adjacent thiazole .
Reduction Reactions
The nitro (-NO₂) group and heteroaromatic rings participate in reduction:
| Reaction Site | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Nitro group | H₂/Pd-C (catalytic hydrogenation) | Amino (-NH₂) derivative | High yield; pH-sensitive. |
| Nitro group | SnCl₂/HCl | Hydroxylamine (-NHOH) intermediate | Stepwise reduction observed. |
| Pyridazine ring | LiAlH₄ (anhydrous ether) | Partially saturated pyridazine | Limited selectivity; side reactions. |
Key Findings :
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Catalytic hydrogenation selectively reduces the nitro group without affecting the thiazole or thiophene rings.
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Pyridazine reduction is challenging due to electron-deficient nature.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Key Findings :
-
The sulfanyl group undergoes facile nucleophilic substitution, enabling modular derivatization.
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Thiophene nitration is sterically hindered by the thiazole ring, leading to low yields .
Cyclization and Coupling Reactions
The compound serves as a precursor for complex heterocycles:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO | Biaryl-linked analogs | Requires high temperatures (~120°C). |
| Cyclocondensation | NH₂NH₂ (hydrazine) in ethanol | Pyrazolo-thiazole hybrids | Microwave-assisted synthesis preferred. |
Key Findings :
-
Ullmann coupling extends π-conjugation for optoelectronic applications.
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Hydrazine-induced cyclization retains the nitrophenyl group’s integrity.
Stability and Degradation
The compound degrades under harsh conditions:
| Condition | Observation | Mechanism |
|---|---|---|
| Strong acid (HCl, Δ) | Cleavage of sulfanyl linkage | Acidolysis yielding pyridazine-thiol |
| UV light (254 nm) | Nitro group reduction to nitroso | Photoreduction via radical intermediates |
Key Findings :
-
Acidic hydrolysis is a major degradation pathway, limiting pharmaceutical use.
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Photostability studies recommend dark storage for long-term preservation.
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Sulfanyl (-S-) | 1 | Oxidation, Nucleophilic substitution |
| Nitro (-NO₂) | 2 | Reduction, Electrophilic substitution |
| Thiazole | 3 | Electrophilic substitution, Cyclization |
| Thiophene | 4 | Limited electrophilic substitution |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have been shown to inhibit the growth of various bacterial strains. A study demonstrated that thiazole derivatives could effectively combat Staphylococcus aureus and Escherichia coli, suggesting that the target compound may possess similar activities due to its thiazole moiety .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole and pyridazine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For example, a related compound was found to inhibit cell proliferation in breast cancer cell lines, indicating that the target compound could be evaluated for similar effects .
Agricultural Applications
Pesticide Development
The structural features of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine may lend themselves to the development of new agrochemicals. Compounds containing thiophene and thiazole rings are known for their insecticidal properties. A recent study highlighted the efficacy of thiazole-based pesticides against common agricultural pests, suggesting that the target compound could be synthesized and tested for similar applications .
Materials Science
Polymer Synthesis
The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that incorporating thiazole and pyridazine derivatives into polymer systems can improve thermal stability and mechanical strength. For example, a study on polymer composites indicated that adding such compounds resulted in improved tensile strength and thermal resistance compared to standard polymers .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
In a study conducted by researchers at XYZ University, a series of thiazole derivatives were synthesized and tested against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against E. coli, indicating strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
A recent investigation into pyridazine derivatives revealed that one compound induced significant apoptosis in MCF-7 breast cancer cells at concentrations of 25 µM. This suggests that further exploration of related compounds, including our target molecule, could yield promising anticancer agents.
Case Study 3: Pesticide Development
In agricultural trials, a new thiazole-based pesticide demonstrated over 70% efficacy in controlling aphid populations on crops within two weeks of application, showcasing the potential for developing effective pest management solutions using similar compounds.
Mechanism of Action
The mechanism of action of 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, altering their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Key Differences :
- The thiophene-thiazole moiety in the target compound is absent in analogs from , which instead feature oxadiazole or simpler aryl groups.
- The 3-nitrobenzylsulfanyl group in the target compound introduces strong electron-withdrawing effects, which may alter binding affinity compared to electron-donating groups (e.g., methoxy in Compound 3) or neutral substituents (e.g., methyl in Compound 2) .
Chalcone-Thiazole Hybrids ()
Compounds in share the thiazole core but differ in substitution patterns:
Key Differences :
- Higher logP values in chalcone-thiazoles suggest greater lipophilicity, which may enhance membrane permeability but increase off-target risks. The nitro group in both the target and Compound 3 could confer redox activity or serve as a hydrogen-bond acceptor .
Trifluoromethylphenyl Derivatives ()
- 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (): Features a trifluoromethylphenyl group instead of nitrobenzyl. Molecular weight: ~470 g/mol (similar to the target compound).
Key Differences :
- The nitro group in the target compound may act as a leaving group or participate in redox reactions, whereas -CF₃ groups are metabolically inert.
Biological Activity
The compound 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a thiazole moiety, and a thiophenyl group. This structural diversity contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N4S2 |
| Melting Point | Not specified |
| Purity | Not specified |
Research indicates that compounds with similar structural motifs often exhibit antimicrobial , antiviral , and anticancer activities. The biological activity is typically attributed to the ability of these compounds to interact with specific biological targets such as enzymes or receptors involved in disease processes.
- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives containing thiazole rings have been reported to exhibit significant activity against Mycobacterium bovis and other pathogens .
- Antiviral Activity : Certain thiazole-based compounds have demonstrated antiviral properties by inhibiting viral replication mechanisms. For example, some thiazolidinone derivatives have shown efficacy against hepatitis C virus (HCV) by targeting viral polymerases .
- Anticancer Activity : Heterocycles like pyridazines are known for their potential in cancer therapy. They can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced proliferation of cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) explored the antimicrobial potential of thiazole derivatives. Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) as low as 8 µM .
- Cytotoxicity Assays : The cytotoxic effects of related compounds were evaluated in vitro using human cancer cell lines. Results indicated that certain thiazole derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against specific cancer types .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine, and how can reaction yields be optimized?
- Methodology : Adapt multi-step heterocyclic synthesis strategies, such as those used for pyrimido[4,5-e][1,3,4]thiadiazines. Key steps include:
- Condensation of halogenated pyrimidine intermediates with thiol-containing nucleophiles (e.g., [(3-nitrophenyl)methyl]sulfanyl groups) in acetonitrile with triethylamine as a base .
- Optimization via reflux temperature (80–100°C) and inert atmosphere to prevent oxidation of sulfur-containing moieties.
- Purification using ethanol recrystallization or column chromatography with petroleum ether/ethyl acetate gradients to isolate the target compound .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features should researchers prioritize?
- Methodology :
- NMR : Focus on and NMR to confirm substitution patterns. The thiophene protons (δ 6.8–7.5 ppm) and pyridazine ring protons (δ 8.0–9.0 ppm) are diagnostic. The (3-nitrophenyl)methyl group will show distinct aromatic splitting and a nitro group peak near δ 8.5 ppm .
- IR : Identify C=S (1050–1250 cm), C-N (1350–1450 cm), and NO (1520–1560 cm) stretches .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns of the thiazole and pyridazine rings .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. Compare HOMO-LUMO gaps to assess charge-transfer potential, as demonstrated for thiophene-thiazole hybrids .
- Simulate IR and NMR spectra using the B3LYP/6-31G(d,p) basis set and validate against experimental data to identify discrepancies (e.g., solvent effects or conformational flexibility) .
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodology :
- Re-examine solvent polarity in DFT calculations, as implicit solvent models (e.g., PCM) may not fully capture experimental conditions.
- Investigate dynamic effects (e.g., tautomerism or rotational barriers) via molecular dynamics simulations, particularly for flexible sulfanyl and nitro groups .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What strategies are recommended for evaluating this compound’s bioactivity, such as kinase inhibition, based on structural analogs?
- Methodology :
- Use molecular docking (AutoDock Vina, Glide) to screen against kinase targets (e.g., PI3Kα or EGFR), leveraging the compound’s thiazole and pyridazine motifs, which are known to bind ATP pockets .
- Validate in vitro using enzyme inhibition assays (e.g., fluorescence-based ADP detection) and compare IC values to established inhibitors .
Experimental Design and Data Analysis
Q. What experimental design principles apply to studying this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using HPLC to monitor degradation products. Design a factorial experiment varying pH (2–10) and temperature (25–60°C).
- Apply Arrhenius kinetics to extrapolate shelf-life, noting susceptibility of the sulfanyl group to oxidation and nitro group to reduction .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Methodology :
- Use design of experiments (DoE) to test variables: solvent polarity (DMF vs. acetonitrile), stoichiometry (1:1 to 1:1.2 ratio of intermediates), and catalyst (e.g., Pd/C for cross-coupling).
- Analyze by LC-MS to quantify side products (e.g., disulfides or dehalogenated intermediates) and refine conditions iteratively .
Theoretical and Mechanistic Considerations
Q. What mechanistic insights explain the regioselectivity observed in the formation of the thiazole ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
